molecular formula C21H23N3O4S B11240982 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B11240982
M. Wt: 413.5 g/mol
InChI Key: WVPOSMUKEOUWCE-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-ETHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridazine ring, an ethoxyphenyl group, and a sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-ETHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the pyridazine ring in the presence of a base.

    Attachment of the Sulfonamide Moiety: The sulfonamide group is attached through a sulfonation reaction, where the intermediate compound reacts with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-ETHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-{[6-(4-ETHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[6-(4-ETHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-METHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE
  • N-(2-{[6-(4-CHLOROPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-(2-{[6-(4-ETHOXYPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the ethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H23N3O4S/c1-3-27-18-8-6-17(7-9-18)20-12-13-21(24-23-20)28-15-14-22-29(25,26)19-10-4-16(2)5-11-19/h4-13,22H,3,14-15H2,1-2H3

InChI Key

WVPOSMUKEOUWCE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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